molecular formula C13H13F3O5 B396268 Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate CAS No. 352318-78-6

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B396268
CAS No.: 352318-78-6
M. Wt: 306.23g/mol
InChI Key: ROVPZRAZJPITKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of “3-Mercapto-1,2,4-Triazole Derivatives” involves the alkylation of the hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate, conversion of the esters to acid hydrazides, and cyclization by the reaction with the appropriate phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “(2-HYDROXY-4-METHOXYPHENYL)(PHENYL)METHANONE OXIME” has a linear formula of C14H13NO3 . Another related compound, “Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-”, has a molecular formula of C9H10O3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds in the compound. The compound “(2-HYDROXY-4-METHOXYPHENYL)(PHENYL)METHANONE OXIME” has a molecular weight of 243.265 . Another related compound, “Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-”, has a molecular weight of 166.1739 .

Properties

IUPAC Name

methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPZRAZJPITKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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